molecular formula C19H30N2O2 B13059778 Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate

Cat. No.: B13059778
M. Wt: 318.5 g/mol
InChI Key: IJLPCGYCLPHPFO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate is an organic compound with the molecular formula C18H28N2O2. It is known for its unique structure, which includes a tert-butyl group, a benzylamino group, and a cyclohexyl methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate typically involves a multi-step process. One common method includes the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(aminocyclohexyl)carbamate
  • Benzyl 4-(aminocyclohexyl)carbamate
  • Cyclohexyl 4-(benzylamino)carbamate

Uniqueness

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate is unique due to the presence of both the tert-butyl and benzylamino groups, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and reactivity .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

[4-(benzylamino)cyclohexyl] N-tert-butyl-N-methylcarbamate

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)21(4)18(22)23-17-12-10-16(11-13-17)20-14-15-8-6-5-7-9-15/h5-9,16-17,20H,10-14H2,1-4H3

InChI Key

IJLPCGYCLPHPFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)OC1CCC(CC1)NCC2=CC=CC=C2

Origin of Product

United States

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